1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol
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Overview
Description
1-(Pyridin-3-yl)-3-oxabicyclo[310]hexan-2-ol is a bicyclic compound that features a pyridine ring attached to a bicyclo[310]hexane structure with an oxirane ring
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol can be achieved through several synthetic routes. One common method involves the photochemical decomposition of substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields. Industrial production methods may involve similar photochemical processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxirane ring, depending on the reaction conditions and reagents used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol can be compared with other similar compounds, such as:
5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol: This compound has a similar bicyclic structure but with different substituents, leading to different chemical and biological properties.
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic framework but differ in the ring size and substituents, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxirane ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
919106-17-5 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H11NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8-9,12H,4,6H2 |
InChI Key |
RHPFOBCDHJYMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C(OC2)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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